molecular formula C17H25NO4Se B3021773 Boc-HomoSec(pMeBzl)-OH CAS No. 2044709-66-0

Boc-HomoSec(pMeBzl)-OH

Cat. No.: B3021773
CAS No.: 2044709-66-0
M. Wt: 386.4 g/mol
InChI Key: SBTSPTQWQDAMOY-UHFFFAOYSA-N
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Description

Boc-HomoSec(pMeBzl)-OH, also known as tert-butoxycarbonyl-L-homoserine (p-methylbenzyl) ester, is a derivative of homoserine. It is commonly used in peptide synthesis due to its stability and ease of removal under mild acidic conditions. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is widely utilized in organic synthesis to protect amine functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-HomoSec(pMeBzl)-OH typically involves the protection of the amino group of homoserine with a tert-butoxycarbonyl group. This is followed by esterification with p-methylbenzyl alcohol. The reaction conditions often include the use of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are essential to maintain consistency in the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group of the homoserine moiety.

    Reduction: The compound can be reduced to remove the Boc protecting group, typically using mild acidic conditions such as trifluoroacetic acid (TFA).

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Trifluoroacetic acid (TFA) is commonly employed to remove the Boc group.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives of homoserine.

    Reduction: Deprotected homoserine derivatives.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Boc-HomoSec(pMeBzl)-OH is extensively used in scientific research, particularly in the fields of:

    Chemistry: As a building block in peptide synthesis, it allows for the creation of complex peptides and proteins.

    Biology: Used in the study of enzyme-substrate interactions and protein folding.

    Medicine: Plays a role in the development of peptide-based drugs and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Boc-HomoSec(pMeBzl)-OH primarily involves its role as a protected amino acid derivative. The Boc group protects the amino functionality during synthetic procedures, preventing unwanted side reactions. Upon completion of the synthesis, the Boc group can be removed under mild acidic conditions, revealing the free amine group for further reactions.

Molecular Targets and Pathways: The compound itself does not have specific molecular targets or pathways, as its primary function is to serve as a protected intermediate in synthetic processes.

Comparison with Similar Compounds

    Boc-Homoserine: Similar in structure but lacks the p-methylbenzyl ester group.

    Boc-Serine: A simpler analog with a serine backbone instead of homoserine.

    Fmoc-HomoSec(pMeBzl)-OH: Uses a different protecting group (fluorenylmethyloxycarbonyl) instead of Boc.

Uniqueness: Boc-HomoSec(pMeBzl)-OH is unique due to its combination of the Boc protecting group and the p-methylbenzyl ester, which provides specific stability and reactivity characteristics advantageous in peptide synthesis.

Properties

IUPAC Name

4-[(4-methylphenyl)methylselanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4Se/c1-12-5-7-13(8-6-12)11-23-10-9-14(15(19)20)18-16(21)22-17(2,3)4/h5-8,14H,9-11H2,1-4H3,(H,18,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBTSPTQWQDAMOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C[Se]CCC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4Se
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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